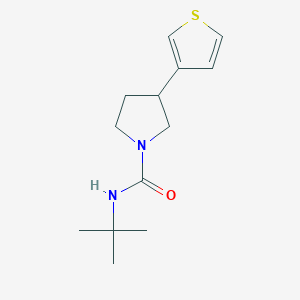

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Description

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a thiophene substituent at the 3-position of the pyrrolidine ring and a bulky tert-butyl carboxamide group. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a nitrogen-containing heterocycle (pyrrolidine) with an aromatic thiophene moiety. Such features are commonly associated with enhanced bioavailability, metabolic stability, and target-binding capabilities in drug discovery contexts .

Properties

IUPAC Name |

N-tert-butyl-3-thiophen-3-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-6-4-10(8-15)11-5-7-17-9-11/h5,7,9-10H,4,6,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXQFHUQMTPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and strong bases.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods for N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. These methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

Research indicates that N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide exhibits various biological activities:

Antimicrobial Properties

Compounds containing thiophene rings are often associated with antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Modifications to its structure could enhance its potency against these pathogens.

Anticancer Activity

In vitro studies have demonstrated that N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can inhibit cancer cell proliferation. Mechanistic investigations suggest that it may induce apoptosis and disrupt the cell cycle in cancer cells, particularly in breast and colon cancer lines.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant growth inhibition |

| Antimicrobial | Escherichia coli | Significant growth inhibition |

| Anticancer | Breast cancer cells | Induced apoptosis |

| Anticancer | Colon cancer cells | Disrupted cell cycle at G2/M phase |

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide against common bacterial strains. Results indicated that structural modifications could lead to enhanced antimicrobial activity, suggesting avenues for developing new antibiotics.

- Cancer Cell Proliferation : In a controlled laboratory setting, researchers treated breast and colon cancer cell lines with varying concentrations of the compound. Findings revealed a dose-dependent inhibition of cell growth, with mechanisms linked to increased rates of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide with three key analogs, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

*Abbreviated for clarity; full name in .

Structural Differences and Implications

Thiophene vs. In contrast, pyridine- or morpholine-containing analogs (e.g., and ) introduce nitrogen-based hydrogen-bond acceptors, enhancing solubility and polar interactions . The trifluoroethyl group in ’s compound increases hydrophobicity and metabolic resistance compared to the non-fluorinated thiophene derivative.

Carboxamide vs. In contrast, the ester group in ’s analog may confer higher solubility but lower stability in biological systems .

Core Heterocycle Variations :

- The dibenzodiazepine core in ’s compound introduces a larger, planar structure, likely enhancing DNA intercalation or receptor binding compared to the smaller pyrrolidine-thiophene system .

Physicochemical and Pharmacological Insights

- Hydrogen Bonding and Crystal Packing :

Hydrogen bonding patterns (e.g., morpholine in ) influence crystalline stability and dissolution rates. The target compound’s carboxamide group may form hydrogen bonds with water or biological targets, but its lack of additional polar groups (e.g., hydroxypropan-2-yl in ) could limit solubility . - Lipophilicity and Bioavailability : The tert-butyl group increases logP values, favoring blood-brain barrier penetration. However, halogenated analogs () may exhibit higher tissue retention due to increased lipophilicity from chloro/fluoro groups .

Biological Activity

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is C_{13}H_{17}N_{1}O_{1}S_{1}, with a molecular weight of approximately 253.36 g/mol. The compound features a pyrrolidine ring substituted with a thiophene moiety and a tert-butyl group, contributing to its conformational flexibility and potential interactions with biological targets.

Synthesis Methods

The synthesis of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can be achieved through various methods, including:

- Reflux Method : Reaction of thiophene-3-carboxylic acid with tert-butylamine in the presence of pyrrolidine under reflux conditions using solvents like dichloromethane or toluene.

- Column Chromatography : Purification of the reaction mixture to isolate the desired product .

Biological Activity

Preliminary studies have indicated that N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide exhibits promising biological activity, particularly in the following areas:

1. Antimicrobial Properties

Research suggests that compounds containing thiophene rings often exhibit antimicrobial effects. The presence of the thiophene moiety in this compound may enhance its ability to inhibit various microbial strains.

2. Anti-inflammatory Effects

Similar derivatives have shown anti-inflammatory properties, indicating that N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide may also possess this activity. This could be attributed to its interaction with enzymes involved in inflammatory pathways .

The mechanism of action is believed to involve the compound's interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. The thiophene ring may facilitate these interactions due to its electron-rich nature, while the tert-butyl group could influence lipophilicity, enhancing cellular uptake .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide:

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, where parameters like temperature, solvent choice, and catalysts critically influence yield and purity. For example, dichloromethane at 0–20°C with triethylamine as a base is commonly used for coupling reactions involving tert-butyl carbamate intermediates . Solvent polarity must balance reactivity and solubility; aprotic solvents (e.g., DMF or THF) are preferred for nucleophilic substitutions . Reaction times vary from 4–24 hours, monitored via TLC or HPLC to ensure completion .

Basic: How is the molecular structure of this compound validated post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral pyrrolidine centers. For analogs, C–O and C–N bond lengths are typically 1.43 Å and 1.35 Å, respectively .

- HRMS : Validates molecular weight (e.g., calculated [M+H] = 307.15; observed deviation < 2 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Methodological steps include:

- Dose-response standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with activity .

- Structural analogs : Cross-reference with compounds like tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate, where chloro vs. thiophene substitutions alter target affinity .

Advanced: What computational strategies predict the binding affinity of this compound to neurological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 receptor). Key residues (e.g., Asp110) form hydrogen bonds with the carboxamide group .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values < 2 Å indicate stable binding .

- QSAR models : Correlate substituent effects (e.g., thiophene vs. pyridine) with activity. Hammett constants (σ) predict electron-withdrawing/donating impacts .

Basic: What purification methods are most effective for this compound?

- Column chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) removes unreacted tert-butyl precursors .

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals. Melting points for analogs range 120–125°C .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity, critical for pharmacological studies .

Advanced: How do steric effects from the tert-butyl group influence reactivity in downstream modifications?

The tert-butyl group imposes steric hindrance, affecting reaction pathways:

- Nucleophilic substitutions : Bulkiness slows SN2 mechanisms, favoring SN1 in polar solvents (e.g., methanol) .

- Catalytic hydrogenation : Pd/C-mediated reduction of pyrrolidine rings requires higher pressures (5 atm H) due to hindered catalyst access .

- Cross-coupling : Suzuki-Miyaura reactions with thiophene require bulky ligands (e.g., SPhos) to prevent homocoupling .

Advanced: What in vitro assays are recommended for evaluating its pharmacokinetic properties?

- CYP450 inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam) to assess metabolic stability .

- Plasma protein binding : Equilibrium dialysis (human serum, 37°C) quantifies free fraction; analogs show 85–90% binding .

- Caco-2 permeability : Apparent permeability (P) > 1 × 10 cm/s suggests oral bioavailability .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. HPLC tracks decomposition (e.g., tert-butyl deprotection at acidic pH) .

- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation; store in amber vials at -20°C .

Advanced: What strategies optimize SAR for derivatives targeting enzyme inhibition?

- Bioisosteric replacement : Substitute thiophene with furan (lower logP) or pyridine (enhanced H-bonding) .

- Fragment-based design : Linker length between pyrrolidine and carboxamide modulates enzyme access (optimal: 3–5 carbons) .

- Protease resistance : Introduce methyl groups at α-positions to block metabolic cleavage .

Advanced: How can crystallographic data resolve ambiguities in hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.